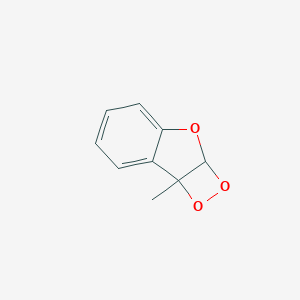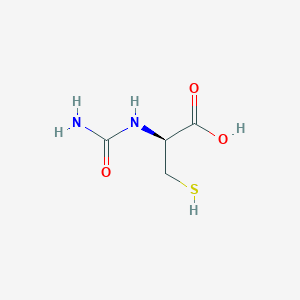
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation, is a post-translational modification that occurs in proteins. This modification plays a crucial role in regulating protein function and stability. Cysteine carbamoylation involves the addition of a carbamoyl group to the thiol group of cysteine residues in proteins. This modification has been found to be involved in various physiological processes, including redox regulation, signal transduction, and enzyme function.
Wirkmechanismus
The mechanism of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation involves the addition of a carbamoyl group to the thiol group of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid residues in proteins. This modification can occur through various pathways, including the reaction between carbamoyl chloride and (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, as mentioned earlier. The addition of the carbamoyl group to (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can affect the structure and function of the protein, leading to changes in its activity and stability.
Biochemical and Physiological Effects:
Cysteine carbamoylation has been found to have various biochemical and physiological effects. For example, it has been shown to affect the activity and stability of redox-sensitive proteins, such as peroxiredoxins and thioredoxins. It has also been found to regulate the activity of signaling proteins, such as protein kinase C and Ras. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the activity and stability of enzymes, such as glutathione peroxidase and lactate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments include gaining a better understanding of the role of this modification in various physiological processes. This knowledge can lead to the development of new therapies for diseases that are caused by dysregulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. However, there are also limitations to studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments. For example, it can be challenging to study this modification in the context of complex biological systems, such as living organisms.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. One direction is to investigate the role of this modification in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in proteins, which can aid in the identification of novel targets for therapeutic intervention. Additionally, further studies are needed to understand the regulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation and its relationship with other post-translational modifications.
Synthesemethoden
The synthesis of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can be achieved through the reaction between carbamoyl chloride and L-(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through column chromatography to obtain pure (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Cysteine carbamoylation has been found to be involved in various physiological processes. For example, it has been shown to play a role in redox regulation by modulating the activity of redox-sensitive proteins. It has also been found to be involved in signal transduction by regulating the activity of signaling proteins. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the stability and function of enzymes.
Eigenschaften
CAS-Nummer |
126004-93-1 |
|---|---|
Produktname |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
Molekularformel |
C4H8N2O3S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |
InChI-Schlüssel |
APFSAMXTZRYBKF-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)NC(=O)N)S |
SMILES |
C(C(C(=O)O)NC(=O)N)S |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)N)S |
Synonyme |
D-Cysteine, N-(aminocarbonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
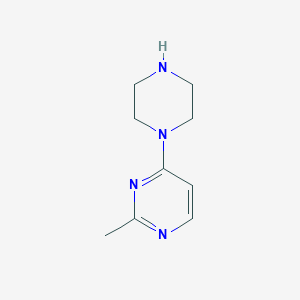
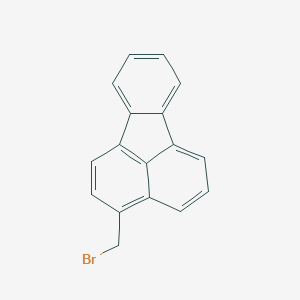
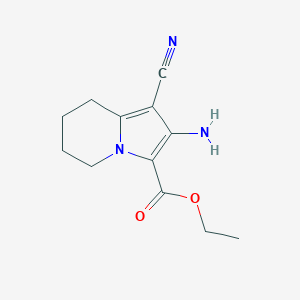
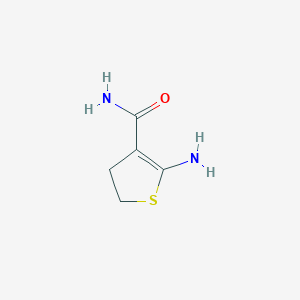
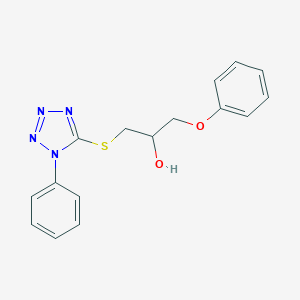

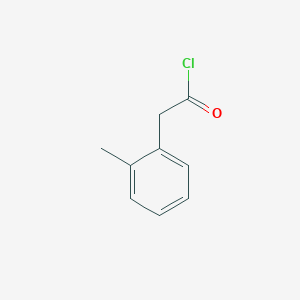
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
